2-(2-Chlorophenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly as a potential inhibitor of histone deacetylases (HDACs). This compound features a quinoline backbone, which is known for its biological activity, particularly in cancer treatment. The introduction of the chlorophenyl group enhances its interaction with biological targets, making it a candidate for further research in drug development.
2-(2-Chlorophenyl)quinoline-4-carboxylic acid belongs to the class of quinoline derivatives. Quinoline compounds are characterized by their bicyclic structure containing a benzene ring fused to a pyridine ring. This particular derivative is notable for its carboxylic acid functional group, which plays a critical role in its biological activity.
The synthesis of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid typically involves several steps:
The synthesis can be performed under mild conditions using solvents like methanol and employing catalysts such as KOH or TBTU. The reactions typically take place at room temperature or slightly elevated temperatures, ensuring high yields of the target compound.
The molecular structure of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid consists of:
The molecular formula is C15H10ClNO2, and it has a molecular weight of approximately 273.7 g/mol. The presence of the chlorine atom significantly influences its electronic properties and biological interactions.
The compound participates in various chemical reactions that can modify its structure and enhance its biological activity:
These reactions typically require specific reagents and conditions tailored to achieve high selectivity and yield while minimizing side reactions.
The mechanism of action for 2-(2-Chlorophenyl)quinoline-4-carboxylic acid primarily involves its role as an HDAC inhibitor. By inhibiting HDAC enzymes, this compound affects histone acetylation status, leading to altered gene expression related to cell cycle regulation and apoptosis.
Studies have shown that derivatives of this compound exhibit significant inhibitory activity against specific HDAC isoforms, particularly HDAC3, which is implicated in various cancers .
2-(2-Chlorophenyl)quinoline-4-carboxylic acid has several applications in scientific research:
The compound is systematically named 2-(2-chlorophenyl)quinoline-4-carboxylic acid under IUPAC nomenclature rules [2] [4]. Its molecular formula is C₁₆H₁₀ClNO₂, with a molecular weight of 283.71 g/mol [2] [6]. The structure consists of a quinoline core substituted at the 2-position with an ortho-chlorinated phenyl ring and at the 4-position with a carboxylic acid group. Key identifiers include:
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)O [4] QBRGQUCIJZKQAY-UHFFFAOYSA-N [2] [4] Table 1: Identifier Summary
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-(2-chlorophenyl)quinoline-4-carboxylic acid |
| Molecular Formula | C₁₆H₁₀ClNO₂ |
| Molecular Weight | 283.71 g/mol |
| CAS No. | 20389-09-7 |
| SMILES | OC(=O)C1=CC(=NC2=CC=CC=C21)C1=CC=CC=C1Cl |
X-ray crystallography reveals that this compound crystallizes in the triclinic space group P-1 [3] [5]. The unit cell parameters are:
The dihedral angle between the quinoline core and the 2-chlorophenyl ring is 3.88(14)°, indicating near-planarity due to conjugation and steric constraints [3] [5]. This planarity optimizes π-electron delocalization, which influences electronic properties and intermolecular interactions.
The crystal lattice is stabilized by:
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P-1 (triclinic) |
| Unit Cell (a, b, c) | 7.12 Å, 9.85 Å, 12.31 Å |
| Dihedral Angle | 3.88° |
| H-bond (O⋯O) | 2.615 Å |
| π-π Distance | 3.617 Å |
¹H NMR (DMSO-d₆, 400 MHz) [4] :
IR Spectroscopy (KBr, cm⁻¹) [4] :
UV-Vis [5]:
Structural variations significantly alter physicochemical and biological properties:
Table 3: Impact of Structural Modifications
| Analog | Dihedral Angle | Key Property Change |
|---|---|---|
| 2-(3,5-Difluorophenyl)quinoline-4-carboxylic acid | 1.8° | ↑ HDAC3 inhibition (IC₅₀ 0.42 μM) |
| 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid | 12.5° | ↓ Antiproliferative activity |
| 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid | 5.2° | ↑ Antibacterial potency (MRSA) |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4